4-Amino-3-[[4-[[[4-[(2,4-diaminophenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonic acid 4-Amino-3-[[4-[[[4-[(2,4-diaminophenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonic acid
Brand Name: Vulcanchem
CAS No.: 37405-95-1
VCID: VC18512685
InChI: InChI=1S/C35H28N10O8S2/c36-21-8-15-27(26(37)18-21)43-40-25-13-11-22(12-14-25)39-35(47)19-6-9-24(10-7-19)42-44-32-28(54(48,49)50)16-20-17-29(55(51,52)53)33(34(46)30(20)31(32)38)45-41-23-4-2-1-3-5-23/h1-18,46H,36-38H2,(H,39,47)(H,48,49,50)(H,51,52,53)
SMILES:
Molecular Formula: C35H28N10O8S2
Molecular Weight: 780.8 g/mol

4-Amino-3-[[4-[[[4-[(2,4-diaminophenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonic acid

CAS No.: 37405-95-1

Cat. No.: VC18512685

Molecular Formula: C35H28N10O8S2

Molecular Weight: 780.8 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-3-[[4-[[[4-[(2,4-diaminophenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonic acid - 37405-95-1

Specification

CAS No. 37405-95-1
Molecular Formula C35H28N10O8S2
Molecular Weight 780.8 g/mol
IUPAC Name 4-amino-3-[[4-[[4-[(2,4-diaminophenyl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonic acid
Standard InChI InChI=1S/C35H28N10O8S2/c36-21-8-15-27(26(37)18-21)43-40-25-13-11-22(12-14-25)39-35(47)19-6-9-24(10-7-19)42-44-32-28(54(48,49)50)16-20-17-29(55(51,52)53)33(34(46)30(20)31(32)38)45-41-23-4-2-1-3-5-23/h1-18,46H,36-38H2,(H,39,47)(H,48,49,50)(H,51,52,53)
Standard InChI Key CJBSTBQSKQOJNB-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=C(C=C4)C(=O)NC5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)N)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a naphthalene backbone substituted with:

  • Two sulfonic acid groups at positions 2 and 7.

  • Three azo linkages connecting aromatic moieties:

    • A 2,4-diaminophenyl group.

    • A benzoyl-aminated phenyl group.

    • A phenyl group.

  • Hydroxyl (-OH) and amino (-NH₂) groups at positions 5 and 4, respectively .

Molecular Formula: C₃₅H₂₈N₁₀O₈S₂
Molecular Weight: 780.79 g/mol .

Physical and Chemical Properties

PropertyValue/DescriptionSource
Density1.0 ± 0.1 g/cm³ (predicted)
Water Solubility>100 g/L (23°C)
logP (Octanol-Water)-2.4 (indicating high hydrophilicity)
pKa-0.96 ± 0.40 (predicted)
Absorption Maxima (λₘₐₓ)560–600 nm (dark black solution)

The sulfonic acid groups enhance water solubility, while the azo chromophores enable strong π-π interactions with cellulose . The compound’s high molecular weight contributes to its low volatility (vapor pressure ≈ 0 Pa at 25°C) .

Synthesis and Industrial Production

Synthetic Pathway

The synthesis involves sequential diazotization and coupling reactions :

  • Diazotization of 2,4-Diaminoaniline:
    C6H7N3+NaNO2+HClC6H5N3+Cl\text{C}_6\text{H}_7\text{N}_3 + \text{NaNO}_2 + \text{HCl} \rightarrow \text{C}_6\text{H}_5\text{N}_3^+ \text{Cl}^- (diazonium salt).

  • Coupling with 4-Aminobenzoic Acid:
    The diazonium salt reacts with 4-aminobenzoic acid to form a monoazo intermediate.

  • Carbamoylation:
    The intermediate undergoes carbamoylation with phosgene (COCl₂) to introduce the benzamide group.

  • Secondary Diazotization and Coupling:
    Further reactions with naphthalene derivatives yield the final tris-azo structure .

Industrial Scalability

Industrial production employs continuous-flow reactors to optimize yield (≥85%) and minimize byproducts like unsulfonated aromatic amines (regulated to <0.01% in food-grade dyes) . Challenges include controlling pH (6.5–7.5) and temperature (0–5°C during diazotization) to prevent hydrolysis of azo bonds .

Applications in Textile Dyeing

Dyeing Mechanism

As a direct dye, the compound binds cellulose fibers via:

  • Hydrogen bonding between sulfonic acid groups and hydroxyl groups in cellulose.

  • Van der Waals interactions from planar aromatic rings aligning with fiber surfaces .

Key Advantages:

  • Eliminates need for mordants.

  • Achieves wash-fastness ratings of 4–5 (ISO 105-C06) .

Environmental Impact and Degradation

Aerobic vs. Anaerobic Degradation

  • Aerobic Conditions: Slow degradation due to electron-withdrawing sulfonic groups stabilizing azo bonds .

  • Anaerobic Conditions: Rapid reduction via microbial azoreductases, releasing aromatic amines (e.g., 2,4-diaminoaniline) .

Degradation Pathways:

  • Reductive Cleavage:
    R-N=N-R’+4eR-NH2+R’-NH2\text{R-N=N-R'} + 4\text{e}^- \rightarrow \text{R-NH}_2 + \text{R'-NH}_2.

  • Oxidative Breakdown:
    Advanced oxidation processes (AOPs) using MgFe₂O₄-SiC catalysts achieve >90% decolorization in 30 minutes under microwave irradiation .

Ecotoxicity Data

OrganismLC₅₀ (96h)Metabolite Identified
Daphnia magna12 mg/L2,4-Diaminoaniline (toxic)
Pseudokirchneriella8 mg/LPhenylazo-naphthol derivatives

Aromatic amines exhibit mutagenicity in Ames tests (TA98 strain) .

Regulatory and Health Considerations

Regulatory Status

  • EU Regulation (EC 1223/2009): Banned in cosmetics due to amine release risks .

  • REACH: Classified as a Substance of Very High Concern (SVHC) under Annex XIV .

Future Research Directions

Safer Alternatives

  • Chitosan-based Dyes: Biodegradable analogues with reduced amine content .

  • Enzymatic Dyeing: Laccase-mediated coupling to avoid azo bond formation .

Advanced Remediation Techniques

  • Biochar Adsorption: >95% removal efficiency via π-π interactions (pH 6–8) .

  • Plasma Catalysis: Non-thermal plasma degrades 99% of dye within 10 minutes .

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